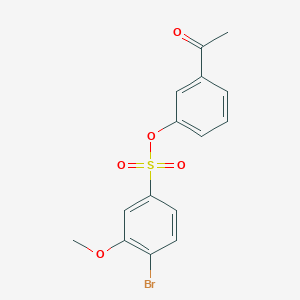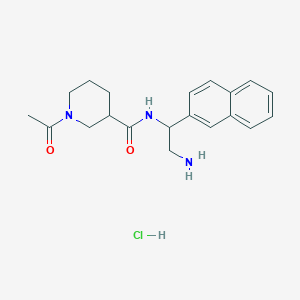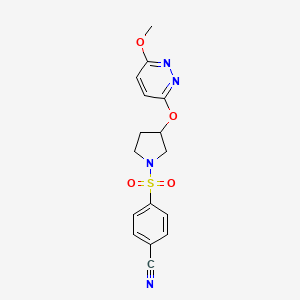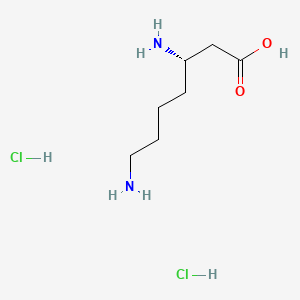![molecular formula C18H21N5 B2861513 N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-87-6](/img/structure/B2861513.png)
N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mecanismo De Acción
Target of Action
The primary target of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition disrupts the normal cell cycle, leading to cell death .
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are often studied for their biological activities.
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives: Variations of the compound with different substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
Uniqueness: N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-22(14-8-4-2-5-9-14)17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMPYSRJZZHYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2861430.png)

![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
![8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline](/img/structure/B2861438.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)


![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2861445.png)

![1-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-N-[(PYRIDIN-4-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2861447.png)
![N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2861448.png)
![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)
![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)
